molecular formula C11H12O4 B098660 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one CAS No. 16135-41-4

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No. B098660
Key on ui cas rn: 16135-41-4
M. Wt: 208.21 g/mol
InChI Key: XEZRPKWKRMROBK-UHFFFAOYSA-N
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Patent
US07250410B2

Procedure details

Heat at 120° C. for 1 hour a mixture of 19.6 g (100 mmol) of 3,4-dimethoxyphenyl acetic acid (VII), 7.4 g (246 mmol) of paraformaldehyde and 20 ml of concentrated HCl in 100 ml of AcOH. Evaporate to dryness. Add 100 ml of H2O, and extract three times with 200 ml of CH2Cl2. Wash the organic phases with 50 ml of 0.5 N NaHCO3 and dry on Na2SO4. Evaporate to dryness. Allow to crystallize for 2 hours in 50 ml of Et2O.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH2:15]=O.Cl>CC(O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[O:9][CH3:10])[CH2:15][O:13][C:12](=[O:14])[CH2:11]2

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
7.4 g
Type
reactant
Smiles
C=O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate to dryness
ADDITION
Type
ADDITION
Details
Add 100 ml of H2O
EXTRACTION
Type
EXTRACTION
Details
extract three times with 200 ml of CH2Cl2
WASH
Type
WASH
Details
Wash the organic phases with 50 ml of 0.5 N NaHCO3
CUSTOM
Type
CUSTOM
Details
dry on Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporate to dryness
CUSTOM
Type
CUSTOM
Details
to crystallize for 2 hours in 50 ml of Et2O
Duration
2 h

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CC(OCC2=CC1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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